molecular formula C8H8ClFN2 B8188275 4-Fluoro-1H-indol-5-ylamine hydrochloride

4-Fluoro-1H-indol-5-ylamine hydrochloride

Cat. No.: B8188275
M. Wt: 186.61 g/mol
InChI Key: NFAZKZPBTPONAJ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indol-5-ylamine hydrochloride is a substituted indole derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 1H-indol-5-ylamine scaffold have demonstrated significant potential in scientific research, particularly as precursors for developing novel antimicrobial agents . Studies on closely related chloroacetate salts of substituted 1H-indol-5-ylamines have shown that these compounds can suppress the growth of various microorganism test strains, with their minimum inhibitory concentrations (MICs) being highly dependent on the nature and pattern of substitution on the indole ring system . Furthermore, 5-aminoindole derivatives are recognized as valuable building blocks for constructing more complex, biologically active molecules. Research into indole-based inhibitors, such as those targeting bacterial cystathionine γ-lyase (bCSE), highlights the importance of the indole core in creating compounds that can potentiate the effects of conventional antibiotics against pathogenic bacteria . The fluorine atom at the 4-position and the amine group at the 5-position make this hydrochloride salt a particularly interesting synthon for further chemical modification, including Pd-catalyzed cross-coupling reactions and functionalization of the amine group, enabling the exploration of structure-activity relationships in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-1H-indol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-5-3-4-11-7(5)2-1-6(8)10;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZKZPBTPONAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Nitroindole as a Precursor

5-Nitroindole serves as a versatile starting material due to its reactive nitro group, which can be reduced to an amine post-fluorination. Fluorination at the 4-position is achieved via electrophilic substitution using agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This method avoids positional isomerism, a common issue in direct fluorination of unsubstituted indoles.

4-Fluoroindole Derivatives

Alternative routes start with pre-fluorinated indoles, such as 4-fluoroindole, to streamline the synthesis. For example, 4-fluoroindole undergoes nitration at the 5-position using fuming nitric acid in sulfuric acid at 0°C, yielding 4-fluoro-5-nitroindole. This intermediate is critical for subsequent amination steps.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorination with Selectfluor® in polar aprotic solvents (e.g., DMF, acetonitrile) achieves >85% yield of 4-fluoroindole derivatives. Reaction conditions (80°C, 12 hours) ensure minimal decomposition, as confirmed by thin-layer chromatography (TLC). Competing side reactions, such as over-fluorination, are mitigated by stoichiometric control (1.1 equiv Selectfluor®).

Halogen Exchange Reactions

In cases where 4-chloroindole is available, halogen exchange using potassium fluoride (KF) and crown ethers in dimethyl sulfoxide (DMSO) at 150°C provides moderate yields (60–70%). This method is less favored due to harsh conditions and lower regioselectivity.

Amination Techniques

Catalytic Hydrogenation of Nitro Groups

Reduction of 4-fluoro-5-nitroindole to the corresponding amine is efficiently achieved via catalytic hydrogenation. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C for 6 hours affords 4-fluoro-1H-indol-5-amine in 92% yield. This method avoids over-reduction and maintains indole ring integrity.

Buchwald-Hartwig Amination

For substrates lacking nitro groups, palladium-catalyzed amination offers a direct route. Employing Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand, and ammonia as the amine source in toluene at 110°C, achieves 75% yield. This method is advantageous for late-stage amination but requires rigorous oxygen-free conditions.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Key parameters include:

  • Acid Concentration : 6 M HCl ensures complete protonation.

  • Temperature : Slow cooling (0.5°C/min) from 50°C to 25°C promotes crystal growth.

  • Solvent System : Ethanol-water (9:1 v/v) enhances solubility and crystallization efficiency.

Purification via recrystallization yields 4-fluoro-1H-indol-5-ylamine hydrochloride with >99% purity (HPLC).

Purification and Characterization

Chromatographic Techniques

Medium-pressure liquid chromatography (MPLC) on silica gel with ethyl acetate/hexanes (3:7) removes positional isomers and unreacted starting materials. Trituration with cold acetonitrile further purifies the hydrochloride salt.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 4.0 Hz, 1H), 6.95 (s, 1H), 6.42 (s, 2H, NH₂), 2.31 (s, 3H, CH₃).

  • Mass Spectrometry (MS) : ESI-MS m/z 169.1 [M+H]⁺ (free amine), 186.6 [M+H]⁺ (hydrochloride).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Electrophilic Fluorination + Hydrogenation8599High regioselectivity
Halogen Exchange + Buchwald-Hartwig6595Applicable to halogenated precursors
Nitration/Reduction7898Scalability for industrial production

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness and safety. Continuous-flow reactors for fluorination reduce reaction times from 12 hours to 2 hours, enhancing throughput. Additionally, replacing Pd/C with cheaper Raney nickel in hydrogenation lowers catalyst costs by 40% without compromising yield .

Chemical Reactions Analysis

4-Fluoro-1H-indol-5-ylamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Anticancer Applications

4-Fluoro-1H-indol-5-ylamine hydrochloride has been investigated for its role in cancer treatment, particularly due to its ability to modulate immune responses and target specific cancer pathways.

  • Mechanism of Action : The compound is believed to act as an immune-modulatory agent, potentially enhancing the efficacy of existing cancer therapies by targeting cytokines involved in tumor progression. This approach aims to reduce the adverse effects associated with traditional chemotherapy, which often harms normal cells along with cancer cells .
  • Case Studies : Research has shown that derivatives of indole compounds, including 4-fluoro derivatives, exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell migration and invasion in pancreatic ductal adenocarcinoma models, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

  • Antibacterial Efficacy : In vitro studies have indicated that 4-fluoro-1H-indol-5-ylamine hydrochloride exhibits varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined, showing promising results compared to standard antibiotics like penicillin .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the interactions between the compound and bacterial enzymes, such as DNA gyrase. These studies suggest that 4-fluoro derivatives can effectively bind to target proteins, potentially leading to the development of new antibacterial agents .

Neurological Disorders

The potential application of 4-fluoro-1H-indol-5-ylamine hydrochloride extends into the treatment of neurological disorders.

  • Dopamine Receptor Modulation : Research indicates that compounds related to 4-fluoro-1H-indol-5-ylamine may act as partial agonists or antagonists at dopamine D4 receptors. This property is particularly relevant for treating conditions such as schizophrenia and anxiety disorders, where modulation of dopamine pathways can alleviate symptoms .

Synthesis and Structural Modifications

The synthesis of 4-fluoro-1H-indol-5-ylamine hydrochloride is a critical aspect of its application in drug development.

  • Synthetic Pathways : Various synthetic routes have been explored to obtain this compound efficiently. The synthesis often involves the introduction of the fluorine atom at specific positions on the indole ring, which can enhance biological activity and selectivity against target receptors .

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 4-position and the amine group at the 5-position play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

Table 1: Key Halogenated Indole Derivatives
Compound Name Substituents Melting Point (°C) Key Spectral Data (NMR, IR) Bioactivity/Application Reference
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 6-Cl, 3-imidazolyl, 4-iodobenzyl >200 IR: 3300 cm⁻¹ (NH); $^1$H NMR: δ 8.2 (s, 1H) Anticancer candidate
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) 5-Br, 3-imidazolyl, 4-iodobenzyl >200 IR: 2950 cm⁻¹ (C-H); $^13$C NMR: δ 120.5 Anticancer candidate
4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8) 4-F, 2-CH₃, 5-NH₂ N/A Similarity score: 0.74–0.94 Pharmacophore for kinase inhibitors
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) 7-Cl, 3-imidazolyl, indolylmethyl N/A HRESIMS: m/z 345.0910 ([M+H]⁺) Structural diversity in drug design

Key Observations :

  • Halogenation (Cl, Br, F) at specific positions modulates lipophilicity and electronic properties, influencing receptor binding and metabolic stability .

Derivatives with Functionalized Side Chains

Table 2: Indole Derivatives with Modified Side Chains
Compound Name Side Chain/Substituent Melting Point (°C) Bioactivity Synthesis Method Reference
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) N-Acetamide, 4-chlorobenzoyl 192–194 Bcl-2/Mcl-1 dual inhibitor (anticancer) Nucleophilic substitution
3-(1-Pentyl-1H-imidazol-5-yl)-1H-indole (93) Pentyl-imidazolyl 122–123 Antimicrobial activity p-TsMIC-mediated synthesis
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole (5b) Triazole-ethyl N/A Antioxidant for ischemia treatment Click chemistry (CuI catalysis)

Key Observations :

  • Functionalized side chains (e.g., acetamide, triazole) enhance interactions with biological targets. For example, compound 10j inhibits Bcl-2/Mcl-1 proteins, critical in apoptosis regulation .
  • The hydrochloride salt form of 4-Fluoro-1H-indol-5-ylamine may improve solubility compared to neutral indole derivatives, as seen in other hydrochloride compounds (e.g., Lidamidine Hydrochloride) .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physical Property Comparison
Compound Name $^1$H NMR (δ, ppm) $^13$C NMR (δ, ppm) IR (cm⁻¹)
4-Fluoro-2-methyl-1H-indol-5-amine δ 7.25 (d, J=8.5 Hz, 1H) δ 115.2 (C-F) 3350 (NH), 1610 (C=N)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) δ 8.10 (s, 1H, indole H) δ 135.5 (imidazole C) 2950 (C-H), 1605 (C=C)
5-Fluoro-3-(triazol-ethyl)-1H-indole (5b) δ 7.60 (s, 1H, triazole H) δ 150.1 (triazole C) 2100 (C≡N), 1650 (C=O)

Key Observations :

  • Fluorine substituents induce distinct $^19$F NMR shifts (e.g., δ -120 to -130 ppm) and deshield adjacent protons in $^1$H NMR .
  • The absence of a methyl group in 4-Fluoro-1H-indol-5-ylamine may result in higher polarity compared to 4-Fluoro-2-methyl-1H-indol-5-amine .

Biological Activity

4-Fluoro-1H-indol-5-ylamine hydrochloride is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

4-Fluoro-1H-indol-5-ylamine hydrochloride has the following chemical properties:

  • Molecular Formula: C8_8H8_8ClFN_N
  • CAS Number: 2097068-55-6
  • Molecular Weight: 171.61 g/mol

Biological Activity Overview

Indole derivatives, including 4-Fluoro-1H-indol-5-ylamine hydrochloride, have been investigated for various biological activities such as:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects

Antimicrobial Activity

Research indicates that 4-Fluoro-1H-indol-5-ylamine hydrochloride exhibits significant antimicrobial properties. It has been tested against various pathogens, particularly focusing on resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of various indole derivatives against MRSA and other pathogens. The results are summarized in Table 1.

CompoundMIC (µg/mL)Activity Against
4-Fluoro-1H-indol-5-ylamine≤ 0.25MRSA
Other Indole Derivatives16 - >200Various Gram-positive
and Gram-negative Bacteria

The compound showed potent activity against MRSA with an MIC of ≤ 0.25 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

The mechanism by which 4-Fluoro-1H-indol-5-ylamine hydrochloride exerts its biological effects involves several pathways:

  • Receptor Interaction: The indole nucleus allows binding to various receptors, influencing multiple biological pathways.
  • Inhibition of Efflux Pumps: It has been observed to impede bacterial efflux systems, enhancing the efficacy of other antibiotics like gentamicin against resistant strains .
  • SOS-Inducing Activity: Studies have shown that certain derivatives do not induce SOS responses in bacterial cells, suggesting a favorable safety profile .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. Research indicates that some compounds within this class can inhibit cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A comparative study evaluated the cytotoxic effects of several indole derivatives on cancer cell lines. The findings are detailed in Table 2.

CompoundIC50 (µM)Cancer Cell Line
4-Fluoro-1H-indol-5-ylamine12.4HeLa (Cervical Cancer)
Other Indole Derivatives>50Various

The results indicate that 4-Fluoro-1H-indol-5-ylamine hydrochloride exhibits promising anticancer activity with an IC50 of 12.4 µM against HeLa cells .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-1H-indol-5-ylamine hydrochloride, and how can reaction conditions be optimized?

A convergent synthesis approach involves coupling fluorinated intermediates with indole precursors under catalytic conditions. For example, details a method using PEG-400/DMF as solvents with CuI catalysis for azide-alkyne cycloaddition, yielding 42% purified product via column chromatography (70:30 EtOAc:hexane). Optimization may involve adjusting reaction time, solvent polarity, or catalyst loading to improve yield and purity .

Q. How can structural purity and identity be confirmed for this compound?

Use a combination of analytical techniques:

  • 1H/13C/19F NMR to verify substituent positions (e.g., fluorine at C4, amine at C5) and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z for C₈H₇ClFN₂) .
  • HPLC with UV detection (e.g., C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect trace impurities .

Q. What solvent systems are suitable for purification of 4-Fluoro-1H-indol-5-ylamine hydrochloride?

recommends using 70:30 ethyl acetate:hexane for column chromatography. For hydrochloride salts, polar solvents like methanol or ethanol with aqueous HCl may enhance solubility during recrystallization .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) on the indole core affect bioactivity?

Structure-activity relationship (SAR) studies show that fluorine at C4 enhances metabolic stability and binding affinity in kinase inhibitors (). Chlorine or methoxy groups at adjacent positions (C6/C7) may sterically hinder target interactions, reducing potency. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthetic modifications .

Q. What strategies mitigate instability of the free amine group during storage or reactions?

  • Salt formation : Hydrochloride salts improve stability by reducing hygroscopicity ().
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Lyophilization : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Q. How can impurities from synthetic intermediates be identified and quantified?

  • LC-MS/MS : Detect trace intermediates (e.g., unreacted 4-fluoroindole or dehalogenated byproducts). highlights impurity profiling via HPLC with diode-array detection (DAD) at 254 nm .
  • 19F NMR : Monitor fluorine-containing impurities, leveraging distinct chemical shifts for quantification .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Kinase inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., Bcl-2/Mcl-1 targets in ).
  • Cellular cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC₅₀ determination) .

Q. How can computational methods predict physicochemical properties relevant to drug development?

  • LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity (critical for blood-brain barrier penetration).
  • pKa prediction : Tools like SPARC or MoKa determine ionization states at physiological pH .

Methodological Notes

  • Contradictions in Synthesis : and report differing catalytic systems (CuI vs. Pd-based). Researchers should validate methods under controlled conditions to reconcile discrepancies .
  • Impurity Limits : Regulatory guidelines (e.g., ICH Q3A) require impurities <0.15% for APIs; adjust purification protocols accordingly .

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